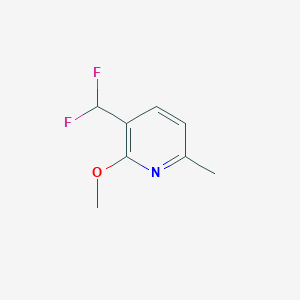
2-(4-Acetyl-3-hydroxyphenyl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetyl-3-hydroxyphenyl)acetic acid is a phenolic compound characterized by the presence of both an acetyl group and a hydroxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-3-hydroxyphenyl)acetic acid typically involves the acetylation of 3-hydroxyphenylacetic acid. One common method includes the reaction of 3-hydroxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
On an industrial scale, the production of 2-(4-Acetyl-3-hydroxyphenyl)acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Acetyl-3-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 4-acetyl-3-oxophenylacetic acid.
Reduction: Formation of 2-(4-hydroxy-3-hydroxyphenyl)acetic acid.
Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(4-Acetyl-3-hydroxyphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Acetyl-3-hydroxyphenyl)acetic acid involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the acetyl group can undergo nucleophilic attack. These interactions can modulate biological pathways and enzyme activities, contributing to the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylacetic acid: Lacks the acetyl group but shares the phenylacetic acid structure.
2-Hydroxyphenylacetic acid: Similar structure but with the hydroxy group in a different position.
4-Acetylphenylacetic acid: Similar structure but lacks the hydroxy group.
Uniqueness
2-(4-Acetyl-3-hydroxyphenyl)acetic acid is unique due to the presence of both the acetyl and hydroxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
2-(4-acetyl-3-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H10O4/c1-6(11)8-3-2-7(4-9(8)12)5-10(13)14/h2-4,12H,5H2,1H3,(H,13,14) |
Clave InChI |
LKTRAQDKNBRCRS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


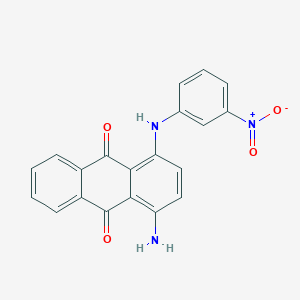

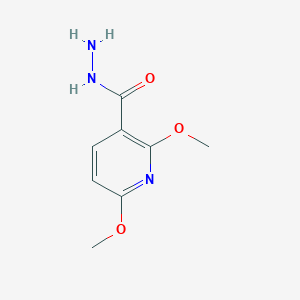
![1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13131336.png)
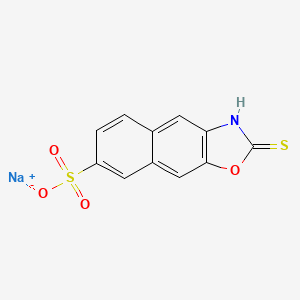
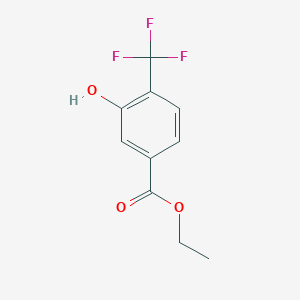


![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)

![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)
![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)
